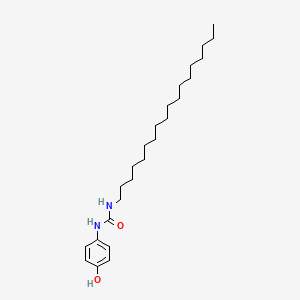
n-(4-Hydroxyphenyl)-n'-octadecylurea
Cat. No. B8499885
M. Wt: 404.6 g/mol
InChI Key: GSJKWMTVUQNZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05395815
Procedure details


Under a nitrogen atmosphere, p-aminophenol (109 g) was suspended in methyl ethyl ketone (2000 ml) and the suspension was heated to 70° C. n-Octadecyl isocyanate (296 g) was added dropwise to the suspension with vigorous stirring over a period of about 30 minutes. In this case, since heat of reaction was generated, n-octadecyl isocyanate was added dropwise at a rate at which the temperature of the reaction mixture was kept at 70°-75° C. After completion of the addition, the temperature of the reaction mixture was raised to 75°-80° C. and the reaction was allowed to proceed for further 30 minutes. After completion of the reaction, the reaction mixture was tooled to room temperature to precipitate a white solid. The solvent was removed by filtration and the residue was dried under reduced pressure to obtain a nearly pure desired product (385 g). Yield 95%; m.p. 144° C.




Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[CH2:9]([N:27]=[C:28]=[O:29])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>C(C(C)=O)C>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([NH:7][C:28]([NH:27][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:29])=[CH:1][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1N)O
|
Step Two
|
Name
|
|
|
Quantity
|
296 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N=C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N=C=O
|
Step Four
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring over a period of about 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the suspension
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
In this case, since heat of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 70°-75° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the reaction mixture was raised to 75°-80° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to proceed for further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was tooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)NC(=O)NCCCCCCCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 385 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
